molecular formula C18H14F3NO3S B2379991 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034335-74-3

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2379991
CAS RN: 2034335-74-3
M. Wt: 381.37
InChI Key: QLRVMOPKEVWRNE-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TAK-715, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-715 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which is a key signaling pathway involved in various cellular processes such as inflammation, cell differentiation, and apoptosis.

Mechanism of Action

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a selective inhibitor of p38 MAPK, which is a key signaling pathway involved in various cellular processes such as inflammation, cell differentiation, and apoptosis. N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide binds to the ATP-binding site of p38 MAPK and inhibits its activity, thereby blocking downstream signaling pathways (Kawada et al., 2005).
Biochemical and Physiological Effects
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo (Kawada et al., 2005; Kim et al., 2015). N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses (Kawada et al., 2005). In addition, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis in cancer cells and reduce the proliferation of cancer cells (Kim et al., 2015).

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is its selectivity for p38 MAPK, which reduces the potential for off-target effects. N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to have good oral bioavailability and pharmacokinetic properties (Kawada et al., 2005). One limitation of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is its low solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

For N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide research include investigating its potential use in combination with other drugs, in other disease models, and the development of more potent and selective p38 MAPK inhibitors.

Synthesis Methods

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(furan-3-yl)ethanol with 2-(thiophen-2-yl)acetic acid to form an ester intermediate. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to form the final product, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide. The yield of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide synthesis is reported to be around 30%, and the purity of the compound is greater than 98% (Kawada et al., 2005).

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively researched for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. In preclinical studies, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promising results in reducing inflammation and pain in animal models of arthritis (Kawada et al., 2005). N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo (Kawada et al., 2005; Kim et al., 2015). Furthermore, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has been investigated for its potential use in treating Alzheimer's disease, as p38 MAPK has been implicated in the pathogenesis of this disease (Kawada et al., 2005).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-8-25-10-12)15-6-3-9-26-15/h1-10,24H,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRVMOPKEVWRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

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